![molecular formula C9H10N2O4 B051848 (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine CAS No. 119923-27-2](/img/structure/B51848.png)
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
Overview
Description
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C9H10N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with an appropriate carboxyvinyl precursor under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, DNA/RNA interactions, and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid Derivatives: Compounds such as trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid share structural similarities with (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine.
Pyrimidine Derivatives: Other pyrimidine derivatives with different substituents on the ring can also be considered similar compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both carboxyvinyl and dimethoxy substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is a pyrimidine derivative characterized by its unique structure, which includes a carboxyvinyl group and two methoxy groups. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.
The synthesis of this compound typically involves the reaction of 2,4-dimethoxypyrimidine with carboxyvinyl precursors using methods such as the Wittig reaction. This reaction requires specific conditions, including the use of bases like sodium hydride or potassium tert-butoxide under inert atmospheres to prevent oxidation .
Common Synthetic Routes
Synthetic Method | Reagents | Conditions |
---|---|---|
Wittig Reaction | Phosphonium ylide + aldehyde | Base (NaH, KtBuO) under inert atmosphere |
Oxidation | KMnO4, CrO3 | Aqueous or organic solvent conditions |
Reduction | LiAlH4, NaBH4 | Anhydrous conditions |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor by binding to active or allosteric sites on enzymes, thereby blocking substrate access or catalytic activity. This characteristic makes it a potential candidate for therapeutic applications in various diseases .
Antiviral Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antiviral properties. For instance, compounds structurally similar to this pyrimidine have shown effectiveness against a broad spectrum of RNA viruses such as influenza and ebolavirus .
Antitumor Properties
Studies have also highlighted the potential anticancer effects of this compound. Certain analogs have demonstrated cytotoxicity against various cancer cell lines by interfering with nucleic acid synthesis or inducing apoptosis in tumor cells .
Case Studies and Research Findings
- Antiviral Efficacy : A study published in 2011 reported that modified pyrimidines exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The findings suggested that structural modifications at the 5-position significantly enhance biological efficacy .
- Cytotoxicity Tests : In vitro tests conducted on cancer cell lines indicated that this compound could inhibit cell proliferation effectively. The compound's mechanism involved disrupting DNA synthesis pathways essential for cell division .
- Enzyme Inhibition Studies : A recent investigation into enzyme interactions demonstrated that this compound could inhibit specific kinases involved in cancer progression. The binding affinity and inhibition kinetics were quantitatively assessed using fluorescence polarization assays .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other pyrimidine derivatives.
Compound | Structure | Biological Activity |
---|---|---|
5-Vinyl-2'-deoxyuridine | Structure | High activity against HSV |
Ferulic Acid Derivatives | Structure | Antioxidant properties |
5-Ethyluracil | Structure | Incorporation into bacterial DNA |
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8-6(3-4-7(12)13)5-10-9(11-8)15-2/h3-5H,1-2H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGYRIKINWQSPO-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC=C1/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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